2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid
Description
Historical Development of Sulfamoyl Benzoic Acids in Medicinal Chemistry
The evolution of sulfamoyl benzoic acids traces back to early 20th-century investigations into aromatic sulfonamides, with benzoic acid derivatives first gaining prominence following the discovery of their antimicrobial properties in 1875. Modern medicinal chemistry applications emerged through systematic structure-activity relationship (SAR) studies that revealed the critical role of sulfamoyl groups in modulating biological target engagement.
Key historical milestones include:
- 1556 : Initial isolation of benzoic acid derivatives through gum benzoin distillation
- 1930s : Development of first-generation sulfonamide antibiotics demonstrating the therapeutic potential of sulfur-containing aromatic systems
- 2014 : Breakthrough synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity at lysophosphatidic acid receptors (LPA2)
The structural evolution from simple benzoic acids to complex sulfamoyl derivatives reflects three generations of optimization:
- First-generation: Unsubstituted benzoic acid cores with basic sulfonamide functionalities
- Second-generation: Halogenated derivatives improving metabolic stability and membrane permeability
- Third-generation: Target-specific designs incorporating tailored substituent patterns for receptor subtype selectivity
Positioning of 2-Chloro-5-[(2-Chloro-4-Fluorophenyl)Sulfamoyl]Benzoic Acid Within the Chemical Family
This compound occupies a strategic position in third-generation sulfamoyl benzoic acids through its dual halogenation pattern and optimized sulfamoyl positioning:
Structural features :
- Benzoic acid core : Provides hydrogen-bonding capacity through the carboxylic acid group
- Ortho-chloro substituent : Enhances electron-withdrawing effects on the aromatic system
- Meta-sulfamoyl group : Positions the sulfonamide moiety for optimal receptor pocket interactions
- 2-Chloro-4-fluorophenyl side chain : Introduces steric bulk and halogen-bonding capabilities
Comparative analysis with prototype compounds reveals critical advancements:
Significance in Contemporary Pharmaceutical Research
The compound's design addresses three critical challenges in GPCR-targeted drug development:
- Receptor subtype specificity : Dual halogenation patterns reduce off-target binding at related LPA receptors (LPA1/3/4/5)
- Metabolic stability : Fluorine substitution protects against cytochrome P450-mediated oxidation at vulnerable positions
- Solubility-profile optimization : The carboxylic acid group maintains aqueous solubility (predicted solubility: 12.7 mg/mL) despite increased lipophilicity from halogen substituents
Emerging research applications focus on:
- Gastrointestinal barrier protection : Leveraging LPA2 receptor activation pathways for mucosal repair
- Oncological signaling modulation : Interference with LPA-mediated tumor progression pathways
- Inflammation regulation : Downstream effects on NF-κB and COX-2 expression through receptor-mediated signaling
Molecular docking simulations predict enhanced binding through:
- Halogen bonding : Chlorine and fluorine atoms forming orthogonal interactions with Gln3.29 and Arg3.28 residues
- Sulfamoyl group orientation : Optimal hydrogen bonding with Tyr5.38 and Lys7.36 side chains
- Aromatic π-stacking : Benzene ring alignment with Phe2.60 and Trp6.48 residues
Properties
IUPAC Name |
2-chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO4S/c14-10-3-2-8(6-9(10)13(18)19)22(20,21)17-12-4-1-7(16)5-11(12)15/h1-6,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDUUKZZWTYKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid typically involves the reaction of 2-chloro-5-sulfamoylbenzoic acid with 2-chloro-4-fluoroaniline. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure high yield and cost-effectiveness while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include substituted benzoic acids, sulfonamides, and complex organic molecules.
Scientific Research Applications
2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid (CAS: 313225-61-5)
- Molecular Formula: C₁₃H₉ClFNO₄S
- Molecular Weight : 329.73 g/mol
- Key Differences : The sulfamoyl group is attached to a 4-fluorophenyl ring instead of 2-chloro-4-fluorophenyl.
- Properties : Reduced molecular weight due to the absence of a chlorine atom on the phenyl ring. Predicted pKa = 2.30, indicating stronger acidity compared to the target compound .
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid (CAS: 312274-91-2)
- Molecular Formula: C₁₃H₉Cl₂NO₄S
- Molecular Weight : 346.19 g/mol
- Key Differences : Features a 4-chlorophenyl substituent.
4-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS: 2736-23-4)
Physicochemical and Pharmacokinetic Properties
- Solubility Trends : Chlorine and fluorine substituents increase hydrophobicity, reducing aqueous solubility. The 4-fluoro derivative (313225-61-5) exhibits better solubility due to fewer halogen atoms .
- ADME Profiles : Sulfamoyl benzoic acids generally comply with Lipinski’s rules, suggesting good oral bioavailability. However, high topological polar surface areas (~100–110 Ų) may limit blood-brain barrier penetration .
Biological Activity
2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chloro group, a sulfamoyl moiety, and an aromatic system, contributing to its potential efficacy as a therapeutic agent and herbicide.
The molecular formula of this compound is C13H9Cl2FNO4S, with a molecular weight of 359.18 g/mol. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been studied for their activity against various bacterial strains. The presence of the sulfamoyl group is believed to enhance the interaction with bacterial enzymes, potentially inhibiting their function.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 2-Chloro-5-sulfamoylbenzoic acid | 10 | Staphylococcus aureus |
| 2-Chloro-5-sulfamoylbenzoic acid | 20 | Escherichia coli |
Herbicidal Activity
The compound has been evaluated for its herbicidal properties. The mechanism involves the inhibition of specific enzymes involved in plant growth regulation. Studies show that it selectively targets weeds without affecting crop plants, making it a potential candidate for agricultural applications.
Enzyme Inhibition
The biological activity of this compound also extends to enzyme inhibition. It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission. The inhibitory effects are quantified using IC50 values:
The mechanism by which this compound exerts its biological effects is primarily through molecular interactions with target proteins. The sulfamoyl group is capable of forming hydrogen bonds with active sites on enzymes, while the chloro and fluorophenyl groups enhance binding affinity through hydrophobic interactions.
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications in the aromatic rings significantly affected antimicrobial potency. The compound demonstrated enhanced activity against resistant strains of bacteria.
- Herbicidal Selectivity : Field trials indicated that the compound effectively controlled weed growth in maize crops while showing minimal phytotoxicity to the maize itself.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid, and what factors critically influence reaction yields?
Answer:
The synthesis typically involves sulfonylation of a benzoic acid precursor. Key steps include:
- Chlorosulfonation : Introduce the sulfamoyl group via reaction with chlorosulfonic acid, followed by amidation with 2-chloro-4-fluoroaniline. Temperature control (0–5°C) minimizes side reactions like over-sulfonation .
- Halogenation : Electrophilic substitution using Cl₂ or AlCl₃ as a catalyst to introduce chloro groups. Solvent choice (e.g., ethanol/water mixtures) impacts regioselectivity .
- Purification : Recrystallization from ethanol/water or chromatography (TLC monitoring) ensures purity. Yield optimization requires strict stoichiometric ratios and inert atmospheres to prevent hydrolysis of intermediates .
Basic: Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?
Answer:
- FT-IR : Confirm sulfonamide (S=O stretching at ~1350 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) functional groups .
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm; fluorophenyl coupling constants) .
- HPLC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% formic acid .
- TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane (3:7) eluent .
Advanced: How can crystallographic data refinement resolve discrepancies in molecular geometry using programs like SHELXL?
Answer:
- Data Collection : Use high-resolution single-crystal X-ray diffraction (Cu-Kα radiation). SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Twinning Analysis : For overlapping peaks, employ TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .
- Validation : Cross-check bond lengths/angles with Cambridge Structural Database (CSD) entries. R-factor convergence below 5% ensures reliability .
Advanced: How should researchers design bioactivity assays to evaluate sulfonamide derivatives against bacterial targets?
Answer:
- Gram-Positive Pathogens : Use MIC (Minimum Inhibitory Concentration) assays with Staphylococcus aureus (ATCC 29213). Prepare compound solutions in DMSO (<1% v/v) and validate via broth microdilution (CLSI guidelines) .
- Enzyme Inhibition : Test carbonic anhydrase inhibition via stopped-flow CO₂ hydration assay (λ = 400 nm). Compare IC₅₀ values to acetazolamide controls .
- Data Interpretation : Address false positives (e.g., aggregation artifacts) via dynamic light scattering (DLS) and dose-response curve linearity checks .
Advanced: What computational strategies predict the compound’s pharmacokinetic properties and target interactions?
Answer:
- Docking Studies : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB: 3IAI). Apply AMBER force fields for energy minimization .
- ADMET Prediction : SwissADME estimates logP (lipophilicity) and BBB permeability. Rule-of-Five violations (e.g., molecular weight >500) guide lead optimization .
- MD Simulations : GROMACS simulates ligand-protein stability (20 ns trajectories). Analyze RMSD and hydrogen bond occupancy to validate binding modes .
Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data for sulfonamide conformers?
Answer:
- Dynamic NMR : Detect rotational barriers in sulfonamide groups via variable-temperature ¹H NMR. Compare ΔG‡ values to crystallographic torsion angles .
- DFT Calculations : Optimize conformers at B3LYP/6-31G* level (Gaussian 16). Overlay computed/experimental structures (RMSD <0.5 Å) to validate dominant conformers .
- Synchrotron Validation : High-flux X-rays (e.g., Diamond Light Source) improve weak diffraction data for flexible substituents .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis of halogenated benzoic acids?
Answer:
- Process Optimization : Use flow chemistry for precise temperature control during chlorosulfonation. Residence time <2 min reduces decomposition .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for regioselective halogenation. ICP-MS monitors metal contamination .
- Green Chemistry : Replace Cl₂ gas with N-chlorosuccinimide (NCS) in ionic liquids (e.g., [BMIM]BF₄) to minimize waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
